molecular formula C19H18N2OS2 B2791602 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 919846-88-1

2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2791602
CAS No.: 919846-88-1
M. Wt: 354.49
InChI Key: CHFBRFSIEJKHCQ-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is an organic compound with a rich chemical structure that includes an ethylthio group, a phenyl group, and a thiazole moiety. The compound's complexity makes it significant in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory and antimicrobial properties , suggesting that the targets could be enzymes or proteins involved in inflammation and microbial growth.

Mode of Action

Based on its structural similarity to other thiazolidinone-based analogues , it can be hypothesized that it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function.

Biochemical Pathways

Given its reported anti-inflammatory and antimicrobial properties , it may be inferred that it affects pathways related to inflammation and microbial growth.

Result of Action

Based on its reported anti-inflammatory and antimicrobial properties , it can be inferred that it may reduce inflammation and inhibit microbial growth at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process:

  • Formation of Thiazole Ring: : A precursor, such as 4-phenylthiazole, is synthesized through the condensation of a thiourea derivative with a halogenated phenyl compound.

  • Introduction of Ethylthio Group: : An ethylthio group is introduced via a nucleophilic substitution reaction using an ethylthiolate source.

  • Acetylation: : The final step involves the acylation of the amine group on the phenylthiazole with 4-(ethylthio)phenylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods: : While specific details about industrial-scale production are less documented, typical industrial methods would scale up the laboratory procedures, optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.

  • Reduction: : The compound can be reduced at the thiazole moiety, potentially breaking the ring structure under strong reducing conditions.

  • Substitution: : Halogen substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used.

Major Products

  • Oxidation products: Sulfoxides and sulfones.

  • Reduction products: Cleaved thiazole derivatives.

  • Substitution products: Various halo-derivatives depending on the halogenating agents used.

Scientific Research Applications

Chemistry: : The compound is studied for its potential use as an intermediate in organic synthesis, contributing to the development of more complex molecules. Biology and Medicine : Due to its structural attributes, the compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Industry : It may be used in the development of new materials with unique properties or as a component in chemical sensors.

Comparison with Similar Compounds

Comparing it to compounds with similar structures:

  • 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: : The methylthio analog has a similar structure but different physicochemical properties and potentially different biological activities.

  • N-(4-phenylthiazol-2-yl)-2-phenylacetamide: : This lacks the ethylthio group, which might reduce its reactivity and alter its pharmacological profile.

Uniqueness

  • The presence of the ethylthio group in 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide introduces unique steric and electronic effects, influencing its reactivity and interaction with biological molecules.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFBRFSIEJKHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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